

A Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and Related Arylcyclohexylamines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Phenyl-4-(1-piperidinyl)cyclohexanol
Cat. No.:	B162774

[Get Quote](#)

Aimed at researchers, scientists, and drug development professionals, this guide provides a statistical validation and objective comparison of the research findings on **4-Phenyl-4-(1-piperidinyl)cyclohexanol** (PPC) and its structural and functional analogs, primarily Phencyclidine (PCP) and Ketamine. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research decisions.

Introduction

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative anesthetic Phencyclidine (PCP).^[1] Like its parent compound, PPC is an arylcyclohexylamine that exhibits psychoactive properties. Understanding the pharmacological and toxicological profile of PPC in comparison to other well-characterized arylcyclohexylamines such as PCP and Ketamine is crucial for a comprehensive assessment of its potential therapeutic or abuse liability. This guide presents a comparative analysis based on available preclinical research data.

Quantitative Comparison of Biological Activity

The following tables summarize the key in vitro and in vivo pharmacological parameters for PPC, PCP, and Ketamine.

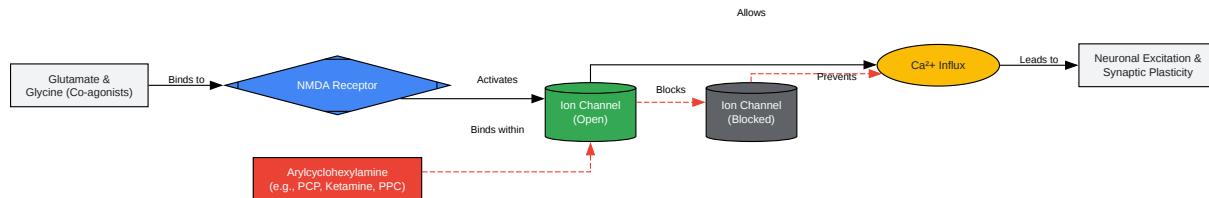
In Vitro Receptor Binding Affinity

Compound	Receptor Target	Binding Affinity (Ki)	Species	Reference
PCP	NMDA Receptor (dizocilpine site)	59 nM	Rat	[2]
Ketamine	NMDA Receptor (PCP site)	~0.5 μM - 1 μM	Rat	[3]
trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC)	Dopamine Transporter	Inhibition similar to PCP	Rat	[3][4]
trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC)	NMDA Receptor ([³ H]TCP binding)	Much less active than PCP	Rat	[3]

Lower Ki values indicate higher binding affinity.

In Vivo Pharmacokinetic Parameters in Rats

Compound	Elimination Half-life (t _{1/2})	Route of Administration	Gender	Reference
PCP	3.4 hours	Intravenous	Male	[5]
PCP	5.5 hours	Intravenous	Female	[5]
Ketamine	~1.3 hours	Intramuscular/Int raperitoneal	Young	[6]
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC)	Data not available	-	-	

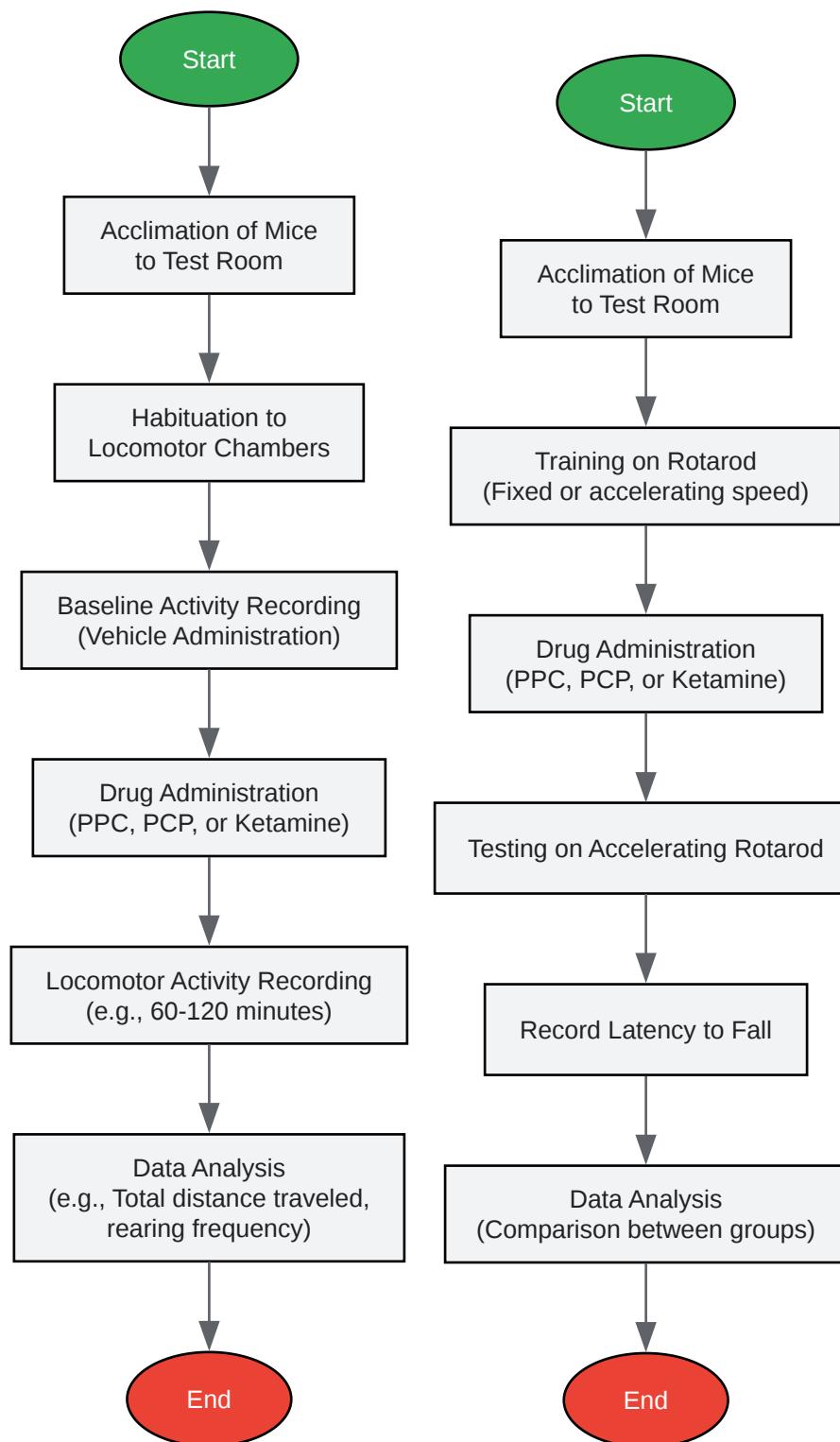

In Vivo Behavioral Effects in Mice

Compound	Behavioral Assay	Effective Dose (ED50 / Dose Range)	Effect	Reference
PCP	Inverted Screen Test	ED50: 4.1 $\mu\text{mol/kg}$ (i.v.)	Motor impairment	[7]
PCP	Locomotor Activity	Peak effect at 3.0 mg/kg	Hyperlocomotion	[8]
Ketamine	Locomotor Activity	25 mg/kg and 50 mg/kg (i.p.)	Hyperlocomotion	[6][9]
trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (trans-PPC)	Locomotor Activity	10 - 30 mg/kg (i.p.)	Increased locomotor activity and rearing	[10]
cis/trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC)	Rotarod Assay	Doses causing maximal ataxia also produced seizures and lethality	Ataxia	[11]

Key Signaling and Experimental Workflows

Mechanism of Action: NMDA Receptor Antagonism

Arylcyclohexylamines like PCP and Ketamine primarily exert their effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. They bind to a site within the receptor's ion channel, known as the PCP binding site, thereby blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission. This action is believed to be the basis for their dissociative anesthetic and psychotomimetic effects. While direct binding data for PPC at the NMDA receptor is limited, its structural similarity to PCP suggests a similar mechanism.



[Click to download full resolution via product page](#)

Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.

Experimental Workflow: Locomotor Activity Assessment

The assessment of spontaneous locomotor activity is a standard method to evaluate the stimulant or depressant effects of psychoactive compounds in rodents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenyl-4-(1-piperidinyl)cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of 4-phenyl-4-(1-piperidinyl)cyclohexanol, on [³H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([³H]TCP) binding and [³H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetic and pharmacodynamic evaluation of phencyclidine and its decadeutero variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol and Related Arylcyclohexylamines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162774#statistical-validation-of-4-phenyl-4-1-piperidinyl-cyclohexanol-research-findings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com